molecular formula C20H20N2O2S B2686342 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide CAS No. 392245-14-6

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide

Cat. No.: B2686342
CAS No.: 392245-14-6
M. Wt: 352.45
InChI Key: BCGQUCSRKLRJHE-UHFFFAOYSA-N
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Description

Benzo[d]thiazol is a type of organic compound that contains a benzene ring fused to a thiazole ring . Thiazoles are aromatic compounds that have diverse biological activities and are found in many commercially important organic fluorescent materials . Cyclohexanecarboxamide is a type of carboxamide, which is an organic compound that contains a carbonyl group (C=O) attached to an amine group (NH2). The combination of these components could result in a compound with unique properties, but without specific studies on this compound, it’s hard to predict its exact characteristics.

Scientific Research Applications

Antimicrobial Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide derivatives have shown promising results as antimicrobial agents. The synthesis of these compounds and their evaluation against different bacterial and fungal strains have demonstrated some molecules to be more potent than reference drugs, particularly against Gram-positive bacterial strains. For instance, certain derivatives manifested high growth inhibitory effects against all pathogens tested, highlighting their potential in addressing antimicrobial resistance (Bikobo et al., 2017; Nam et al., 2010).

Anticancer Applications

Research on benzothiazole derivatives, including this compound, has also extended to anticancer activities. Certain derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting a potential for development as cancer therapeutic agents. These findings underscore the versatility of benzothiazole derivatives in medicinal chemistry, providing a foundation for future anticancer drug development (Ravinaik et al., 2021).

Synthesis Methodologies

The synthesis of benzothiazole derivatives, including this compound, involves various innovative methodologies that enhance the efficiency and yield of these compounds. Techniques such as microwave-assisted synthesis and copper-catalyzed intramolecular cyclization have been employed, demonstrating the chemical versatility and potential for diverse applications of these compounds. These synthesis methods not only contribute to the expansion of benzothiazole-based compounds but also to the field of organic synthesis (Saeed, 2009; Wang et al., 2008).

Future Directions

The future directions for research on a compound depend on its properties and potential applications. Benzothiazoles have been widely studied due to their diverse biological activities and are found in many commercially important organic fluorescent materials . Therefore, “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide” might have potential applications in various fields, but further studies would be needed to explore this.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c23-17-11-10-14(21-19(24)13-6-2-1-3-7-13)12-15(17)20-22-16-8-4-5-9-18(16)25-20/h4-5,8-13,23H,1-3,6-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGQUCSRKLRJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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